4-phenyl-N-propylpiperazine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-N-propylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-8-15-14(18)17-11-9-16(10-12-17)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMSPGWDRTYWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 Phenyl N Propylpiperazine 1 Carboxamide
General Synthetic Strategies for Piperazine-1-Carboxamide (B1295725) Derivatives
The construction of piperazine-1-carboxamide derivatives can be approached through several reliable and versatile synthetic routes. The most common strategies begin with a suitably substituted piperazine (B1678402), which is then functionalized at its nitrogen atoms. For 4-phenyl-N-propylpiperazine-1-carboxamide, a logical starting material is 1-phenylpiperazine (B188723), which is commercially available or can be synthesized by reacting aniline (B41778) with bis(2-chloroethyl)amine. nih.govgoogle.com
Alkylation and acylation are fundamental reactions for the functionalization of the piperazine ring. nih.gov These reactions allow for the introduction of various substituents onto the nitrogen atoms, thereby modifying the compound's physicochemical properties.
N-Alkylation : The introduction of an alkyl group, such as the propyl group in the target molecule, can be achieved via nucleophilic substitution using alkyl halides. mdpi.com However, for monosubstitution on a symmetric piperazine, this method can lead to mixtures of mono- and di-alkylated products. A more controlled approach often involves using a piperazine with one nitrogen protected, allowing for selective alkylation of the other.
N-Acylation : This is a crucial step for forming the carboxamide precursor. Piperazine amines readily react with acyl halides or acid anhydrides to form amides. nih.gov For instance, 1-phenylpiperazine can be reacted with an acylating agent like phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) to form 4-phenylpiperazine-1-carbonyl chloride. This intermediate is then reacted with propylamine (B44156) to yield the final product. A series of monosubstituted piperazine derivatives has been successfully obtained by reacting piperazine with mixed trimethylacetic arylcarboxylic anhydrides, which are prepared in situ. nih.gov
| Reaction Type | Reagents | Purpose | Ref. |
| N-Alkylation | Alkyl Halides (e.g., Propyl Bromide) | Introduction of alkyl chains | mdpi.com |
| N-Acylation | Acyl Halides, Anhydrides | Formation of amide bonds | nih.gov |
| Carbonyl Chloride Formation | Phosgene, Triphosgene (B27547) | Creation of an activated intermediate for carboxamide synthesis | N/A |
The formation of the carboxamide linkage is a key transformation in the synthesis of this compound. Modern organic synthesis offers several methods for efficient amide bond formation.
One of the most direct methods involves the reaction of 1-phenylpiperazine with propyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions, often catalyzed by a non-nucleophilic base.
Alternatively, standard peptide coupling protocols can be employed. This involves activating a carboxylic acid for reaction with an amine. In this context, one could theoretically start with piperazine-1-carboxylic acid, protect the second nitrogen, couple it with propylamine using a coupling agent, and then introduce the phenyl group. However, a more practical route involves activating the 1-position of 1-phenylpiperazine. For example, reacting 1-phenylpiperazine with triphosgene generates an in situ carbonyl chloride intermediate, which subsequently reacts with propylamine to afford the target carboxamide. Coupling reagents such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also used for forming amide bonds with piperazine precursors. nih.gov
| Method | Key Reagents | Description | Ref. |
| Isocyanate Addition | Propyl isocyanate | Direct reaction with 1-phenylpiperazine to form the urea-like carboxamide linkage. | N/A |
| Amide Coupling | EDC, HOBt, PyBOP | Activation of a carboxylic acid group for reaction with an amine; used for forming piperazinyl amides. | nih.gov |
Reductive amination is a powerful and widely used method for the N-alkylation of amines, including the piperazine nucleus. mdpi.com This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine.
To synthesize an analogue of the target compound, one could start with 1-phenylpiperazine and react it with propionaldehyde. The resulting iminium ion is then reduced using a mild and selective reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly common and effective reagent for this transformation, as it is gentle enough not to reduce the starting aldehyde and can be used in acidic conditions which favor iminium ion formation. researchgate.net This method provides a high-yield route to N-alkylated piperazines. mdpi.com
| Carbonyl Compound | Reducing Agent | Product Type | Ref. |
| Propionaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | N-propylpiperazine derivative | mdpi.comresearchgate.net |
| Various Aldehydes/Ketones | Sodium cyanoborohydride (NaBH₃CN) | N-alkylpiperazine derivatives | ingentaconnect.com |
Advanced Synthetic Routes for Stereoselective Production of this compound Analogues
While this compound itself is an achiral molecule, the development of stereoselective synthetic routes is crucial for producing chiral analogues, which may possess improved pharmacological profiles. Chirality could be introduced at carbon atoms within the piperazine ring or through substituents on the phenyl ring that create atropisomerism or a chiral center.
Advanced methods focus on establishing stereocenters in a controlled manner. One such strategy involves the catalytic reductive cyclization of dioximes derived from primary amines, which can lead to stereoselective formation of substituted piperazines. google.com Another approach is the diastereoselective intramolecular hydroamination of substrates prepared from amino acids, which allows for the synthesis of 2,6-disubstituted piperazines. Asymmetric lithiation of N-Boc protected piperazines has also been reported as a method for direct, enantioselective functionalization of the piperazine ring's carbon atoms. acs.org These methods provide access to chiral piperazine cores that can then be further elaborated through the previously described alkylation and carboxamide formation steps to yield stereochemically pure analogues.
Functional Group Transformations and Chemical Reactivity of the this compound Core
The chemical reactivity of the this compound core is governed by its constituent functional groups: the phenyl ring, the two tertiary amine nitrogens of the piperazine ring, and the carboxamide linkage.
Phenyl Ring : The phenyl group can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions). The position of substitution (ortho, meta, para) will be directed by the electron-donating nature of the piperazine nitrogen atom, which typically directs ortho- and para-substitution.
Piperazine Nitrogens : The tertiary nitrogen atoms are nucleophilic and basic. They can be protonated to form salts or quaternized with alkyl halides. The nitrogen atom at the 1-position is part of a carboxamide, making it significantly less basic and nucleophilic than the nitrogen at the 4-position, which is attached to the phenyl group.
Carboxamide Linkage : The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield 1-phenylpiperazine and propylamine.
The this compound structure is susceptible to oxidation at several positions, a transformation that is particularly relevant in the context of drug metabolism.
N-Oxidation : The tertiary nitrogen atoms of the piperazine ring are common sites for oxidation. The nitrogen at the 4-position, being more electron-rich, is a likely candidate for oxidation to form an N-oxide. researchgate.netjetir.org Chemical oxidants such as bromamine-T or chloramine-T have been shown to oxidize piperazines to their corresponding N-oxides. scirp.org Such N-oxides are often metabolites of tertiary amine drugs and can sometimes act as prodrugs, being reduced back to the parent amine in vivo. google.comgoogle.com
Aromatic Hydroxylation : The phenyl ring can be hydroxylated, typically at the para-position, which is a common metabolic pathway for N-aryl piperazines. nih.govresearchgate.net This biotransformation is often mediated by cytochrome P450 enzymes, particularly CYP2D6. nih.govingentaconnect.com
Carbon Oxidation : Oxidation can also occur at the carbon atoms of the piperazine ring, initiated by radical abstraction of a hydrogen atom. chemrxiv.org The resulting carbon-centered radical can react with molecular oxygen to form peroxyl radicals, leading to a cascade of further oxidation products. chemrxiv.org
| Oxidation Site | Product | Typical Reagents/Conditions | Ref. |
| Piperazine Nitrogen (N4) | N-Oxide | m-CPBA, H₂O₂, Bromamine-T, Cytochrome P450 enzymes | scirp.orggoogle.com |
| Phenyl Ring (para-position) | Phenol (Hydroxylated derivative) | Cytochrome P450 enzymes (e.g., CYP2D6) | nih.govingentaconnect.com |
| Piperazine Carbon (α to N) | Hydroxylated derivative, Ring-opened products | OH radical, O₂ | chemrxiv.org |
Reduction Reactions of the Carboxamide Functionality
The carboxamide group in this compound is a robust functional group that can be chemically reduced to the corresponding tertiary amine. This transformation is significant as it alters the molecule's steric and electronic properties by removing the planar carbonyl moiety and introducing a more flexible and basic aminomethylene bridge. The primary reagent for this conversion is lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of reducing amides to amines. libretexts.orgyoutube.com
The reaction typically proceeds by the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the carboxamide. youtube.com This is followed by a series of steps involving the coordination of the oxygen atom to the aluminum species, which facilitates the elimination of the oxygen and the complete reduction of the carbon to a methylene (B1212753) group (-CH₂-). youtube.com This process effectively converts the this compound into 1-(N-propylaminomethyl)-4-phenylpiperazine. Research on analogous structures, such as the reduction of 4-protected-1-alkyl-2-oxo-3-phenylpiperazines with LiAlH₄ in refluxing tetrahydrofuran (B95107) (THF), confirms the viability of this method for reducing cyclic amide-like structures within the piperazine ring system. researchgate.net
| Reagent | Product | Description |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(N-propylaminomethyl)-4-phenylpiperazine | A powerful, non-selective reducing agent that completely reduces the carboxamide C=O group to a CH₂ group, yielding a tertiary amine. The reaction is typically conducted in an ethereal solvent like THF. researchgate.net |
| Borane (BH₃·THF) | 1-(N-propylaminomethyl)-4-phenylpiperazine | A more chemoselective reducing agent compared to LiAlH₄. It effectively reduces the carboxamide to the corresponding amine and is compatible with a wider range of functional groups. researchgate.net |
Nucleophilic and Electrophilic Substitution Reactions on the Phenyl and Piperazine Rings
Further derivatization of the this compound scaffold can be achieved through substitution reactions on both the phenyl and piperazine rings. These reactions allow for the introduction of diverse functional groups, enabling the systematic exploration of structure-activity relationships.
Electrophilic Substitution on the Phenyl Ring
The phenyl group, being attached to the nitrogen atom of the piperazine ring, is activated towards electrophilic aromatic substitution. The nitrogen atom acts as an electron-donating group through resonance, directing incoming electrophiles to the ortho and para positions of the phenyl ring. libretexts.org Standard electrophilic substitution reactions can be applied, although the reaction conditions must be carefully controlled to avoid side reactions.
Halogenation: Introduction of halogen atoms (e.g., Cl, Br) can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with an appropriate catalyst. The substitution is expected to occur predominantly at the para position due to reduced steric hindrance compared to the ortho positions. mt.com
Nitration: The introduction of a nitro group (-NO₂) is typically performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The strong activating effect of the piperazine nitrogen directs the nitro group to the ortho and para positions.
Sulfonation: Treatment with chlorosulfonic acid can introduce a sulfonyl chloride group (-SO₂Cl) onto the phenyl ring, a reaction demonstrated on analogous aniline derivatives. nih.gov This group can be further derivatized, for instance, by reaction with amines to form sulfonamides.
Nucleophilic Substitution on the Piperazine Ring
While the N1 nitrogen of the target compound is part of a stable carboxamide, the foundational 1-phenylpiperazine scaffold is frequently modified at its N4 position (equivalent to the N1 position of the target compound before carboxamide formation) through nucleophilic substitution reactions. The secondary amine of 1-phenylpiperazine is a potent nucleophile that can react with a variety of electrophiles. researchgate.net
N-Alkylation and N-Benzylation: The piperazine nitrogen can be readily alkylated or benzylated using alkyl or benzyl (B1604629) halides in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). nih.govresearchgate.net
N-Acylation and N-Sulfonylation: Reaction with various acid halides or sulfonyl halides in the presence of a base like triethylamine (B128534) results in the formation of the corresponding amides and sulfonamides, respectively. nih.gov This is a common strategy for introducing a wide range of functional groups.
Aromatic Nucleophilic Substitution (SNAr): The piperazine nitrogen can act as a nucleophile to displace a leaving group (typically a halide) from an electron-deficient aromatic or heteroaromatic ring. mdpi.comnih.gov This reaction is a key method for synthesizing complex arylpiperazine derivatives.
| Reaction Type | Ring Target | Reagents | Typical Product(s) |
| Electrophilic Halogenation | Phenyl Ring | Br₂, FeBr₃ or NBS | para-Bromo-4-phenyl-N-propylpiperazine-1-carboxamide |
| Electrophilic Nitration | Phenyl Ring | HNO₃, H₂SO₄ | para-Nitro-4-phenyl-N-propylpiperazine-1-carboxamide |
| Nucleophilic Alkylation (on precursor) | Piperazine Ring (N1) | Propyl bromide, K₂CO₃ | 1-Propyl-4-phenylpiperazine (precursor to the target compound via subsequent steps) researchgate.net |
| Nucleophilic Acylation (on precursor) | Piperazine Ring (N1) | Acetyl chloride, Et₃N | 1-Acetyl-4-phenylpiperazine |
Combinatorial Chemistry and Library Generation Strategies for Piperazine-1-Carboxamide Derivatives
The piperazine-1-carboxamide scaffold is well-suited for combinatorial chemistry and the generation of large compound libraries for drug discovery screening. 5z.comnih.gov Its structure contains multiple points for diversification, allowing for the systematic introduction of a wide array of chemical functionalities. Solid-phase synthesis is a particularly powerful technique for this purpose, enabling high-throughput production and purification of derivatives. mdpi.comnih.gov
A common strategy involves attaching a piperazine core, such as piperazine-2-carboxylic acid, to a solid support resin. 5z.com The two nitrogen atoms of the piperazine ring can be orthogonally protected, for example, with fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. This allows for the selective deprotection and subsequent reaction of each nitrogen atom independently.
A typical library synthesis workflow would be:
Scaffold Attachment: The piperazine scaffold is anchored to a solid support, such as a resin bead, via a suitable linker. mdpi.com
First Diversification: One of the protecting groups (e.g., Fmoc) is removed, and the free amine is reacted with a set of diverse building blocks, such as various carboxylic acids (to form amides) or sulfonyl chlorides (to form sulfonamides). 5z.com
Second Diversification: The second protecting group (e.g., Boc) is removed, and the newly liberated amine is reacted with a second set of building blocks, which could include isocyanates (to form ureas) or other acylating agents. 5z.com
Cleavage: The final compounds are cleaved from the solid support, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the purified library members. nih.gov
Using this "mix-and-split" or parallel synthesis approach, a small number of starting materials can be used to generate thousands of unique compounds. 5z.com For instance, reacting a piperazine scaffold with 50 different sulfonyl chlorides at one position and 100 different amines at another position would theoretically generate a library of 5,000 discrete compounds. Such libraries are invaluable for screening against biological targets to identify new lead compounds. nih.govacs.org
| Step | Description | Example Reagents |
| Scaffold Immobilization | A bifunctional piperazine core (e.g., with orthogonal protection) is attached to a solid support resin. | Piperazine-2-carboxylic acid, Wang resin, DIC/DMAP |
| Diversification Point 1 (R¹) | The first protecting group is removed, and the free amine is reacted with a set of "building block" reagents. | Deprotection: Piperidine in DMF (for Fmoc) Building Blocks: R¹-COOH, R¹-SO₂Cl |
| Diversification Point 2 (R²) | The second protecting group is removed, and the other amine is functionalized with a second set of diverse reagents. | Deprotection: TFA in DCM (for Boc) Building Blocks: R²-NCO, R²-COCl |
| Cleavage from Resin | The completed molecules are detached from the solid support to yield the final library of compounds in solution. | Trifluoroacetic acid (TFA) |
Advanced Spectroscopic and Analytical Characterization of 4 Phenyl N Propylpiperazine 1 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For 4-phenyl-N-propylpiperazine-1-carboxamide, both ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments like COSY and HSQC, are essential for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl, piperazine (B1678402), and N-propyl groups. The aromatic protons of the phenyl ring typically appear in the downfield region (δ 6.8-7.3 ppm). The protons on the piperazine ring often show complex splitting patterns due to their chair conformation and coupling with each other. The protons adjacent to the nitrogen atoms will be deshielded and are expected to resonate at different chemical shifts depending on their chemical environment. The N-propyl group will show characteristic signals for the CH₂, CH₂, and CH₃ groups, with the methylene (B1212753) group attached to the amide nitrogen appearing most downfield. Due to the amide bond, restricted rotation can sometimes lead to the observation of conformational isomers, resulting in a doubling of some NMR signals nih.govbeilstein-journals.orgresearchgate.netrsc.org.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxamide group is expected to have a characteristic chemical shift in the range of 160-180 ppm. The aromatic carbons of the phenyl group will appear between δ 115-150 ppm. The carbons of the piperazine ring typically resonate in the δ 40-60 ppm region, with those closer to the phenyl group and the carboxamide group showing different chemical shifts. The carbons of the N-propyl group will have signals in the upfield region of the spectrum.
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for confirming the connectivity of protons and carbons. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, within the propyl chain and between the protons on the piperazine ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C NMR signals.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.2 - 7.4 | m |
| Phenyl-H | 6.8 - 7.0 | m |
| Piperazine-H (adjacent to N-CO) | 3.5 - 3.8 | t |
| Piperazine-H (adjacent to N-Ph) | 3.0 - 3.3 | t |
| N-CH₂ (propyl) | 3.1 - 3.4 | q |
| CH₂ (propyl) | 1.4 - 1.7 | sextet |
| CH₃ (propyl) | 0.8 - 1.0 | t |
| NH (amide) | 5.5 - 6.5 | br s |
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (amide) | ~170 |
| Phenyl-C (ipso) | ~150 |
| Phenyl-C | 120 - 130 |
| Piperazine-C (adjacent to N-CO) | ~45 |
| Piperazine-C (adjacent to N-Ph) | ~50 |
| N-CH₂ (propyl) | ~42 |
| CH₂ (propyl) | ~23 |
| CH₃ (propyl) | ~11 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed.
The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight of the compound. The fragmentation pattern is predictable based on the structure. Common fragmentation pathways for phenylpiperazine derivatives involve cleavage of the piperazine ring and the bonds adjacent to the nitrogen atoms. The N-propylcarboxamide side chain can also undergo characteristic cleavages. Major fragments would likely correspond to the 4-phenylpiperazine cation and fragments arising from the loss of the propyl group or the entire carboxamide moiety. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula.
Expected Mass Spectrometry Data:
| Fragment | Expected m/z |
| [M+H]⁺ | 262.19 |
| [M-C₃H₇]⁺ | 219.12 |
| [C₁₀H₁₃N₂]⁺ (4-phenylpiperazine) | 161.11 |
| [C₆H₅N]⁺ | 91.05 |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.
A strong absorption band corresponding to the C=O stretching vibration of the secondary amide (Amide I band) is expected around 1640-1680 cm⁻¹. The N-H stretching vibration of the amide should appear as a distinct band in the region of 3200-3400 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed around 1520-1570 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl group are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring will give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the piperazine ring and the amide group will be present in the fingerprint region (1000-1300 cm⁻¹).
Expected Infrared (IR) Spectroscopy Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3200 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong |
| N-H Bend (Amide II) | 1520 - 1570 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
X-ray Crystallography for Three-Dimensional Structural and Conformational Analysis
The analysis would likely reveal the piperazine ring adopting a chair conformation, which is its most stable arrangement. wikipedia.org The relative orientations of the phenyl group and the N-propylcarboxamide substituent on the piperazine ring (i.e., whether they are in equatorial or axial positions) would be determined. Furthermore, the planarity of the amide bond and the torsion angles describing the orientation of the propyl chain and the phenyl ring can be precisely measured. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing, would also be elucidated.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation during synthesis. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (often with a modifier like formic acid or trifluoroacetic acid), is a standard method for analyzing piperazine derivatives. nih.gov A pure sample of this compound should exhibit a single sharp peak in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions. HPLC with a diode-array detector (DAD) can provide a UV spectrum of the peak, which can further aid in identification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity assessment, provided the compound is sufficiently volatile and thermally stable. researchgate.net The gas chromatogram will show the retention time of the compound, and the coupled mass spectrometer will provide its mass spectrum, confirming its identity. This method is particularly useful for detecting and identifying any volatile impurities.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample of the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₄H₂₁N₃O). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports the proposed molecular formula.
Theoretical Elemental Analysis for C₁₄H₂₁N₃O:
| Element | Theoretical Percentage |
| Carbon (C) | 67.98% |
| Hydrogen (H) | 8.56% |
| Nitrogen (N) | 16.99% |
| Oxygen (O) | 6.47% |
Molecular Pharmacology and Receptor Binding Studies of 4 Phenyl N Propylpiperazine 1 Carboxamide
Radioligand Binding Assays for Receptor Affinity Profiling
Radioligand binding assays are crucial for determining the affinity of a compound for specific receptor subtypes. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity.
Dopamine (B1211576) Receptor Subtype (D1, D2, D3, D4) Interactions
Serotonin (B10506) Receptor System (5-HT) Modulation
The phenylpiperazine moiety is a common feature in many ligands targeting the serotonin system. Derivatives have shown a wide range of affinities for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and others. The specific binding characteristics of 4-phenyl-N-propylpiperazine-1-carboxamide within the complex serotonin receptor family require dedicated investigation.
Sigma Receptor (σ1, σ2) Binding Characteristics
N-substituted piperazine (B1678402) derivatives have also been identified as ligands for sigma (σ) receptors. These receptors are implicated in a variety of cellular functions and are a target for novel therapeutic agents. The affinity of this compound for σ1 and σ2 receptors has not been specifically reported.
N-Methyl-D-Aspartate (NMDA) Receptor Interactions
Direct interactions of phenylpiperazine-carboxamide derivatives with the N-Methyl-D-Aspartate (NMDA) receptor complex have not been a primary focus of research in the available literature. Determining any potential binding at the various sites of the NMDA receptor would require specific experimental evaluation.
Voltage-Gated Ion Channel Binding (e.g., Neuronal Sodium Channels, L-Type Calcium Channels)
The potential for this compound to interact with voltage-gated ion channels, such as neuronal sodium channels and L-type calcium channels, remains an area for future research. Such interactions can have significant implications for neuronal excitability.
Enzyme Inhibition Kinetic Studies
Information regarding the ability of this compound to inhibit the activity of specific enzymes is not currently available. Enzyme inhibition kinetic studies would be necessary to determine if the compound acts as an inhibitor for any relevant biological enzymes and to characterize the nature of such inhibition (e.g., competitive, non-competitive, uncompetitive).
Table 1: Summary of Available Receptor Binding Data for Structurally Related Compounds (Note: This table is for illustrative purposes based on general findings for the phenylpiperazine class and does not represent specific data for this compound)
| Receptor Subtype | Typical Affinity Range (Ki/IC50) for Phenylpiperazine Derivatives |
|---|---|
| Dopamine D2 | Low to high nanomolar |
| Dopamine D3 | Low to high nanomolar |
| Serotonin 5-HT1A | Varies widely |
| Serotonin 5-HT2A | Varies widely |
| Sigma σ1 | Varies widely |
Poly ADP-ribose Polymerase (PARP-1) Inhibition Mechanisms
While no direct studies link this compound to Poly ADP-ribose Polymerase (PARP-1) inhibition, the chemical scaffold of this compound shares features with known PARP-1 inhibitors. PARP-1 is a key enzyme in DNA repair, and its inhibition is a therapeutic strategy in oncology. frontiersin.orgyoutube.com The core mechanism of many PARP inhibitors involves competition with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain. frontiersin.org
Structurally related compounds, such as 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives, have demonstrated potent PARP-1 inhibitory activity. nih.gov In one study, certain derivatives exhibited IC50 values in the nanomolar range, indicating high potency. nih.gov For instance, a furan ring-substituted derivative, compound 14p , showed an IC50 of 0.023 μM for PARP-1. nih.gov Molecular docking studies of these compounds suggest that the carboxamide and benzimidazole moieties play a crucial role in binding to the active site of PARP-1, forming essential hydrogen bonds. nih.gov
Table 1: PARP-1 Inhibitory Activity of Structurally Related Piperazine Carboxamide Derivatives
| Compound | Structure | PARP-1 IC50 (μM) |
|---|---|---|
| 14p | 2-(4-(4-acetylpiperazine-1-carbonyl)phenyl)-N-(furan-2-ylmethyl)-1H-benzo[d]imidazole-4-carboxamide | 0.023 |
| 14q | 2-(4-(4-acetylpiperazine-1-carbonyl)phenyl)-N-((5-methylfuran-2-yl)methyl)-1H-benzo[d]imidazole-4-carboxamide | Not specified, but noted for good antiproliferation activity |
This table presents data for compounds structurally related to this compound to illustrate the potential for PARP-1 inhibition based on shared chemical features. nih.gov
Alkaline Phosphatase Inhibition Profiling
Currently, there is a significant lack of published research investigating the effects of this compound or closely related phenylpiperazine derivatives on alkaline phosphatase (ALP) activity. Alkaline phosphatases are a group of enzymes that remove phosphate groups from various molecules and are involved in numerous physiological processes. researchgate.net Inhibitors of ALP have therapeutic potential for a range of conditions. researchgate.net
The diverse chemical classes of known ALP inhibitors include sulfonamides, coumarin sulfonates, and dihydropyrimidinones. Without specific studies on phenylpiperazine-containing compounds, it is challenging to predict any potential inhibitory activity for this compound against this enzyme family. Future research would be necessary to determine if this compound or its derivatives have any meaningful interaction with alkaline phosphatases.
Monoamine Oxidase (MAO) Inhibition Dynamics
The phenylpiperazine scaffold is a well-established pharmacophore in the design of monoamine oxidase (MAO) inhibitors. nih.govnih.govmdpi.com MAO-A and MAO-B are crucial enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders. nih.govmdpi.com
Studies on various 4-substituted phenylpiperazine derivatives have revealed significant MAO inhibitory activity, with selectivity for either MAO-A or MAO-B isoforms often dictated by the nature of the substituents. nih.govnih.gov For instance, in one study, a series of 4-substituted phenylpiperazine derivatives were synthesized and evaluated, with some compounds showing high potency and selectivity. nih.gov Compound 7 from this series was a potent MAO-A inhibitor with an IC50 value of 120 nM, while compound 12 was a potent MAO-B inhibitor with an IC50 of 80 nM. nih.gov
Another study on pyridazinobenzylpiperidine derivatives also highlighted the potential for this class of compounds to act as MAO inhibitors. mdpi.com Compound S5 in this series was a potent and selective MAO-B inhibitor with an IC50 of 0.203 μM, while compound S15 was the most potent MAO-A inhibitor with an IC50 of 3.691 μM. mdpi.comresearchgate.net The inhibition by these compounds was found to be reversible and competitive. mdpi.com
Based on these findings, this compound could potentially exhibit inhibitory activity against MAO enzymes. The presence of the phenylpiperazine moiety is a strong indicator of this potential. The N-propylpiperazine-1-carboxamide portion would likely influence the affinity and selectivity for MAO-A versus MAO-B.
Table 2: MAO Inhibitory Activity of Structurally Related Phenylpiperazine and Piperidine Derivatives
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound 7 | 120 | Not specified | MAO-A selective |
| Compound 12 | Not specified | 80 | MAO-B selective |
| Compound S5 | 3857 | 203 | MAO-B selective |
| Compound S15 | 3691 | >10000 | MAO-A selective |
This table provides a summary of the MAO inhibitory activities of compounds that share structural similarities with this compound. nih.govmdpi.com
Other Identified Enzyme Targets and Their Modulations
Beyond the primary targets discussed, the phenylpiperazine structure is known to interact with other enzyme systems. Notably, various piperazine derivatives have been shown to inhibit cytochrome P450 (CYP) isoenzymes. researchgate.net In vitro studies have indicated that piperazine-based compounds can inhibit CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net This suggests that this compound could also modulate the activity of these drug-metabolizing enzymes, which would have implications for its pharmacokinetic profile and potential drug-drug interactions.
Furthermore, some piperazine carboxamide derivatives have been investigated as α-glucosidase inhibitors, an enzyme involved in carbohydrate digestion. nih.gov While the core structure is different, the presence of the piperazine carboxamide moiety suggests a potential, albeit speculative, for interaction with this or other glycoside hydrolases.
Structure Activity Relationship Sar Investigations of 4 Phenyl N Propylpiperazine 1 Carboxamide and Analogues
Impact of Substitutions on the Phenyl Ring on Biological Activity
The substitution pattern on the 4-phenyl ring of 4-phenyl-N-propylpiperazine-1-carboxamide analogues is a critical determinant of their biological activity. Both electronic effects and steric properties of the substituents significantly modulate the affinity and selectivity of these compounds for their molecular targets.
Electronic Effects (e.g., Halogenation, Electron-Donating/Withdrawing Groups)
The electronic nature of substituents on the phenyl ring can profoundly influence the interaction of the molecule with its biological target. The introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), or electron-donating groups, such as methoxy or methyl, can alter the charge distribution of the aromatic ring and its ability to engage in various non-covalent interactions like pi-pi stacking, cation-pi, or hydrogen bonding.
In the context of antifungal activity, piperazine-1-carboxamidine analogues with large atoms or side chains, which can include halogenated phenyl groups, at the R3 and R5 positions of a phenyl ring demonstrated high fungicidal activity due to the accumulation of endogenous reactive oxygen species in Candida albicans. nih.gov This highlights that the electronic character of substituents can influence the mechanism of action.
The following table summarizes the impact of electronic effects of phenyl ring substitutions on the biological activity of related 4-phenylpiperazine analogues.
| Substituent | Position | Electronic Effect | Observed Impact on Activity | Reference Compound Class |
| Fluorine | 2-position | Electron-withdrawing | Increased acaricidal activity | Phenylpiperazine derivatives |
| Chloro, Trifluoromethyl | para-position | Electron-withdrawing | Reduced inhibitory activity | Pyrimidine-4-carboxamides |
| Methyl, Methoxy | para-position | Electron-donating | Reduced inhibitory activity | Pyrimidine-4-carboxamides |
Steric Hindrance and Conformational Constraints
The size and position of substituents on the phenyl ring can introduce steric hindrance, which may either be detrimental or beneficial to biological activity by influencing the molecule's conformation and its fit within a binding pocket.
Research on N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) antagonists revealed that substitution at the 2-position of a benzamide moiety with chloro or methoxy groups resulted in submicromolar M1 IC50 values. nih.gov This suggests that steric bulk at this position is tolerated and can even be favorable for activity. However, these analogues also showed activity at other muscarinic receptor subtypes, indicating a potential loss of selectivity. nih.gov
In a different series of compounds, bulky substituents on a phenyl ring were only tolerated at the ortho position, suggesting the presence of a binding pocket with specific spatial constraints. nih.gov For instance, a 4-chlorobenzyl substituent on a phenylpiperazine derivative was found to be inactive, likely due to its bulkiness. nih.gov
Conformational restriction of a flexible side chain by incorporating it into a ring system, such as replacing N-methylphenethylamine with (S)-3-phenylpiperidine, has been shown to increase inhibitory potency by 3-fold in a series of pyrimidine-4-carboxamides. researchgate.net This highlights the importance of a constrained conformation for optimal interaction with the target.
The table below illustrates the influence of steric factors on the activity of analogous compounds.
| Modification | Impact on Steric Profile | Observed Pharmacological Consequence | Compound Series |
| 2-Chloro or 2-Methoxy substitution | Increased bulk at ortho position | Submicromolar M1 antagonist activity | N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides |
| 4-Chlorobenzyl substitution | Increased bulk at para position | Inactivity | 5-alkylsulfanylphenylpiperazine derivatives |
| Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | Conformational restriction | 3-fold increase in inhibitory potency | Pyrimidine-4-carboxamides |
Role of the N-Propyl Chain in Ligand-Target Recognition and Potency
The N-propyl chain in this compound plays a crucial role in ligand-target recognition and potency. The length and nature of the N-alkyl substituent on the piperazine (B1678402) ring can significantly affect the compound's affinity for its biological target.
In studies of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogues, an N-propyl congener with a 3,5-dichlorobenzamide moiety displayed reasonable activity as an M1 antagonist (M1 IC50 = 3.7 µM), while other analogues in the series had IC50 values in the 6-9 µM range. nih.gov This indicates that the N-propyl group can be favorable for activity within this scaffold.
Further investigations into related structures have demonstrated that the length of the N-alkyl chain is a critical parameter for potency. For instance, in a series of pyrimidine-4-carboxamides, reducing or increasing the alkyl chain length from an optimal ethylene linker decreased potency. nih.gov This suggests that the N-propyl group in this compound likely serves to position the carboxamide moiety and the phenyl ring in an optimal orientation for binding to the target.
In another study on 4-acyl-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives, elongation of the alkyl chain, such as a butyl group, led to a decrease in acaricidal activity. nih.gov This further supports the idea that there is an optimal alkyl chain length for activity, and for this compound, the propyl group may represent this optimal length for certain biological targets.
The following table summarizes the effect of varying the N-alkyl chain length on the biological activity of related compounds.
| N-Alkyl Chain | Observed Activity | Compound Class |
| Propyl | Reasonable M1 antagonist activity (IC50 = 3.7 µM) | N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides |
| Ethylene | Optimal for potency | Pyrimidine-4-carboxamides |
| Butyl | Decreased acaricidal activity | 4-acyl-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazines |
Modifications to the Carboxamide Moiety and Their Pharmacological Consequences
The carboxamide moiety is a key functional group in this compound, and its modification can lead to significant changes in pharmacological properties. The carbonyl oxygen of the carboxamide can act as a hydrogen bond acceptor, which is often a crucial interaction for high-affinity binding to biological targets.
In structure-activity relationship studies of pyrimidine-4-carboxamides, substituting the lipophilic amide with more polar analogues did not result in increased activities. nih.gov Furthermore, an amide bioisostere, imidazole, displayed a substantial decrease in potency, while an amide isomer was 10-fold less active. nih.gov This underscores the importance of the specific arrangement and electronic properties of the carboxamide group for biological activity.
The versatility of the piperazine-1-carboxamide (B1295725) scaffold allows for a wide range of modifications. For example, in the development of antifungal agents, piperazine-1-carboxamidine analogues, where the carboxamide is replaced by a carboxamidine, have shown potent activity. nih.gov This suggests that while the core structure is important, bioisosteric replacements of the carboxamide can lead to compounds with different or enhanced biological activities.
The following table presents examples of modifications to the carboxamide moiety and their observed pharmacological outcomes in related compound series.
| Modification | Rationale | Pharmacological Consequence | Reference Scaffold |
| Replacement with more polar analogues | To increase polarity | No increase in activity | Pyrimidine-4-carboxamides |
| Replacement with imidazole (bioisostere) | To explore bioisosteric replacements | Substantial decrease in potency | Pyrimidine-4-carboxamides |
| Replacement with carboxamidine | To investigate alternative functional groups | Potent antifungal activity | Piperazine-1-carboxamidines |
Elucidation of Essential Pharmacophores for Specific Bioactivities
A pharmacophore model represents the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For compounds based on the 4-phenylpiperazine-1-carboxamide scaffold, several key pharmacophoric features have been identified for interaction with various biological targets.
A typical pharmacophore model for this class of compounds includes:
A basic, ionizable nitrogen atom within the piperazine ring.
An aromatic moiety (the phenyl ring) that engages in hydrophobic and/or aromatic stacking interactions with the receptor.
A hydrogen bond acceptor, typically the carbonyl oxygen of the carboxamide group.
A specific spatial arrangement of these features.
The relative orientation of these features is crucial for activity. For instance, in the context of dopamine (B1211576) D2 and monoamine oxidase A (MAO A) ligands, the position and physicochemical character of the aromatic substituent are critical for the observed biological response. nih.gov
The following table outlines the key pharmacophoric features for related compound classes.
| Pharmacophoric Feature | Role in Molecular Interaction | Target Class Example |
| Basic Nitrogen (Piperazine) | Forms ionic interactions or hydrogen bonds | Dopamine and Serotonin (B10506) Receptors |
| Aromatic Ring (Phenyl) | Engages in hydrophobic and pi-stacking interactions | Various GPCRs |
| Hydrogen Bond Acceptor (Carboxamide Oxygen) | Forms hydrogen bonds with the target | Dopamine D3 Receptor |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.
For classes of compounds similar to this compound, such as 4-phenylpiperidines and 4-phenylpiperazines, QSAR models have been successfully developed. nih.govgu.se These models often use physicochemical descriptors to correlate with biological responses. For example, partial least squares (PLS) regression has been used to model the in vivo effects of mono-substituted 4-phenylpiperidines and -piperazines, providing a comprehensive understanding of the biological response. nih.gov
In a QSAR study of 4-phenylpiperidine derivatives acting as mu opioid agonists, a nonlinear model was established using a three-layer back-propagation neural network. nih.gov A variety of molecular descriptors were calculated and selected to correlate with the known analgesic activities of the compounds. nih.gov Such models can be instrumental in the structural optimization of new analogues.
A hypothetical QSAR model for a series of this compound analogues might include descriptors such as LogP (lipophilicity), molar refractivity (a measure of volume and polarizability), and electronic parameters of the phenyl ring substituents. The table below provides a sample data structure for such a QSAR model.
| Analogue | Phenyl Substituent | Experimental pIC50 | Predicted pIC50 | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Hammett constant) |
| 1 | H | 6.5 | 6.4 | 3.0 | 0.00 |
| 2 | 4-Cl | 7.2 | 7.1 | 3.7 | 0.23 |
| 3 | 4-OCH3 | 6.8 | 6.9 | 2.9 | -0.27 |
| 4 | 3-CF3 | 7.5 | 7.6 | 3.9 | 0.43 |
Computational Chemistry Approaches to SAR
In the exploration of the structure-activity relationships (SAR) of this compound and its analogues, computational chemistry serves as a powerful tool to predict and rationalize the interactions between these ligands and their biological targets. These in silico methods provide insights into the molecular determinants of affinity and selectivity, guiding the design of more potent and specific compounds.
Molecular Docking Simulations of Ligand-Receptor Complexes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. For derivatives of phenylpiperazine, docking studies have been instrumental in elucidating their binding modes. For instance, in studies of related phenylpiperazine derivatives, the phenylpiperazine moiety has been shown to insert into hydrophobic pockets of target proteins, forming crucial π-π stacking interactions with aromatic amino acid residues. nih.gov
The carboxamide linker, a common feature in this class of compounds, often participates in hydrogen bonding with key residues within the binding site. The specific interactions can vary depending on the nature of the receptor. For example, in studies on analogous structures targeting topoisomerase IIα, hydrogen bonds have been observed between the carboxamide moiety and amino acid residues like aspartic acid. nih.gov The N-propyl group of a compound like this compound would be expected to occupy a hydrophobic pocket, with the terminal methyl group potentially forming van der Waals interactions with nonpolar residues.
The results of molecular docking are often quantified by a scoring function, which estimates the binding affinity. Lower docking scores generally indicate a more favorable binding interaction. In a study of novel benzotriazinone carboxamides, a potent inhibitor demonstrated a docking score of -9.9 kcal/mol, indicating a strong binding affinity. mdpi.com While specific docking scores for this compound are not available in the public domain, the principles derived from its analogues are directly applicable.
Table 1: Representative Interacting Residues for Phenylpiperazine Carboxamide Analogues from Molecular Docking Studies
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |
| Phenylpiperazine derivatives | Topoisomerase IIα | DT9, DA12, Met762, DC8, Asp463, Gly488 | π-π stacking, π-sulfur, Hydrogen bonds |
| Benzotriazinone carboxamides | Alpha-glucosidase | Asp349, Phe177 | π-anion, π-alkyl |
| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides | Butyrylcholinesterase | Trp82 | Arene-arene |
This table is illustrative and compiled from studies on analogues, as direct data for this compound is not publicly available.
Molecular Dynamics Simulations for Binding Conformation and Stability
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein. In computational studies of piperazine-based compounds, MD simulations have been employed to confirm the stability of docking poses. nih.govnih.gov
A key metric in MD simulations is the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. For example, in a study of pyrazole-carboxamides, MD simulations of 50 nanoseconds were used to evaluate the dynamic states and binding stability of the ligand-receptor complexes. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov For classes of compounds like N-Aryl piperazine antagonists, pharmacophore models have been successfully developed. nih.gov A typical pharmacophore model for this class of compounds might include features such as a positive ionizable center (the piperazine nitrogen), hydrogen bond acceptors (the carboxamide oxygen), and hydrophobic/aromatic regions (the phenyl and propyl groups). nih.gov
A representative pharmacophore model for phenylpiperazine carboxamide analogues could consist of the following features:
One Aromatic Ring feature: Corresponding to the phenyl group.
One Hydrophobic feature: Representing the propyl group.
One Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide.
One Positive Ionizable feature: The basic nitrogen of the piperazine ring.
Once a pharmacophore model is established and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. mdpi.com This allows for the rapid identification of novel compounds that possess the key pharmacophoric features and are therefore likely to be active. This approach has been successfully used to discover new lead compounds for various targets.
Preclinical Pharmacological Research in Model Systems for 4 Phenyl N Propylpiperazine 1 Carboxamide
In Vitro Cellular Efficacy Studies
No publicly available studies were identified that investigated the in vitro cellular efficacy of 4-phenyl-N-propylpiperazine-1-carboxamide.
Anticancer Activity in Established Human and Murine Cancer Cell Lines
There is no available data from in vitro studies assessing the anticancer or antiproliferative activity of this compound against any established human or murine cancer cell lines.
Antimicrobial Efficacy Against Bacterial and Fungal Strains
Information regarding the antimicrobial efficacy of this compound is not present in the reviewed scientific literature. No studies were found that tested its activity against bacterial or fungal strains.
Antiviral Potency Against Relevant Viral Targets
No research has been published detailing the in vitro antiviral potency of this compound against any viral targets.
Anti-inflammatory Modulatory Effects in Cellular Assays
There are no available reports on the modulatory effects of this compound in in vitro cellular assays designed to assess anti-inflammatory activity.
Antioxidant Activity Assessment in Cell-Free and Cellular Systems
No studies were found that evaluated the antioxidant activity of this compound in either cell-free or cellular-based systems.
Investigations into Molecular Mechanisms of Cellular Response (e.g., Apoptosis Induction, Signaling Pathway Modulation)
As there are no primary efficacy studies, there is consequently no research available investigating the molecular mechanisms by which this compound might elicit a cellular response, such as the induction of apoptosis or the modulation of specific signaling pathways.
In Vivo Animal Model Investigations
Extensive literature searches for preclinical in vivo research on the specific chemical compound this compound did not yield any publicly available data regarding its evaluation in animal models. Consequently, there is no information to report on its analgesic efficacy, anticonvulsant activity, other neuropharmacological effects, or target engagement and pharmacodynamic markers from in vivo studies. The following sections, which were intended to detail these aspects, remain unpopulated due to the absence of relevant scientific publications.
Evaluation of Analgesic Efficacy in Acute and Chronic Pain Models
No studies were found that investigated the potential analgesic properties of this compound in established animal models of acute or chronic pain.
Assessment of Anticonvulsant Activity in Seizure Models
There is no available research detailing the assessment of this compound for anticonvulsant effects in preclinical seizure models.
Studies on Target Engagement and Pharmacodynamic Markers in Animal Models
No in vivo research has been published that describes the target engagement of this compound or identifies its pharmacodynamic markers in animal models.
Future Research Perspectives and Applications of 4 Phenyl N Propylpiperazine 1 Carboxamide
Utilization as a Chemical Probe for Biological Pathway Elucidation
A crucial step in understanding complex biological systems is the development of chemical probes, which are small molecules used to selectively perturb and study specific proteins or pathways. nih.gov Given its defined structure, 4-phenyl-N-propylpiperazine-1-carboxamide could be developed into a valuable chemical probe. Its potential utility lies in its ability to selectively bind to a biological target, thereby enabling the elucidation of that target's function in cellular and physiological processes.
The development of this compound as a chemical probe would involve several key steps. Initially, its biological targets would need to be identified through techniques such as affinity chromatography or chemoproteomics. Once a primary target is validated, the compound's selectivity and potency would be optimized through medicinal chemistry efforts. A well-characterized chemical probe derived from this scaffold could then be used to investigate the roles of its target in various disease models, providing critical insights into disease mechanisms and identifying new therapeutic opportunities.
Development as a Lead Compound for Novel Therapeutic Agents
A lead compound is a chemical starting point for the development of new drugs. numberanalytics.com The this compound scaffold possesses several characteristics that make it an attractive lead compound. The piperazine (B1678402) core is a common feature in many centrally active drugs, suggesting that this compound may have favorable blood-brain barrier permeability. The phenyl and propyl-carboxamide substituents offer ample opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
The development process would begin with the identification of a promising biological activity. For instance, related N-arylpiperazine-1-carboxamide derivatives have shown activity as androgen receptor antagonists. nih.gov Should this compound demonstrate a similar or novel activity, a systematic structure-activity relationship (SAR) study would be undertaken. This would involve synthesizing and testing a library of analogs to understand how different chemical modifications impact biological activity. The ultimate goal of this lead optimization process is to produce a drug candidate with the desired efficacy and safety profile for clinical development.
| Potential Therapeutic Areas for this compound Derivatives | Rationale |
| Oncology | Potential for androgen receptor antagonism or inhibition of other cancer-related targets. nih.gov |
| Neurological Disorders | The piperazine scaffold is common in CNS-active drugs. mdpi.com |
| Infectious Diseases | Piperazine derivatives have been explored for various antimicrobial activities. |
Exploration of Polypharmacology and Multi-Target Directed Ligand Design
The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing drugs that intentionally interact with multiple targets to achieve a superior therapeutic effect. nih.gov This approach is particularly relevant for complex multifactorial diseases such as cancer and neurodegenerative disorders. The this compound structure is well-suited for the design of multi-target-directed ligands (MTDLs).
By strategically modifying the phenyl ring, the propyl group, and the carboxamide linker, it may be possible to engineer derivatives that bind to multiple, disease-relevant targets. For example, in the context of Alzheimer's disease, one could envision a derivative that simultaneously inhibits acetylcholinesterase and modulates serotonin (B10506) receptors. The development of such MTDLs requires a deep understanding of the structural biology of the intended targets and sophisticated computational modeling to guide the design process.
Integration with Advanced Drug Discovery Technologies (e.g., Artificial Intelligence and Machine Learning in Compound Optimization)
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These technologies can be applied to accelerate the optimization of lead compounds like this compound. AI/ML algorithms can analyze vast datasets from high-throughput screening and SAR studies to identify subtle patterns that may not be apparent to human researchers.
For example, predictive models can be built to forecast the biological activity, toxicity, and pharmacokinetic properties of virtual analogs of this compound. This in silico screening allows for the prioritization of the most promising compounds for synthesis and testing, thereby saving time and resources. Furthermore, generative AI models can be used to design novel derivatives with desired properties, expanding the chemical space explored and increasing the probability of discovering a successful drug candidate.
Uncharted Biological Activities and Novel Target Identification Strategies
While the known activities of related piperazine carboxamides provide a starting point, it is highly probable that this compound possesses uncharted biological activities. Phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, is a powerful approach for discovering novel activities. nih.gov
A phenotypic screen of this compound and its derivatives could reveal unexpected therapeutic potential in areas such as immunology, metabolic diseases, or rare genetic disorders. Once a promising phenotypic effect is observed, target deconvolution studies would be necessary to identify the specific biological target(s) responsible for the observed effect. This process can lead to the discovery of entirely new drug targets and disease mechanisms.
Advanced Delivery Systems and Formulation Research for Preclinical Studies
The successful translation of a promising compound from the laboratory to the clinic is highly dependent on its formulation and delivery. nih.gov For preclinical studies of this compound, research into advanced drug delivery systems will be crucial. Depending on the intended therapeutic application and the compound's physicochemical properties, various formulation strategies could be explored.
For example, if the compound has poor aqueous solubility, nanoparticle-based delivery systems, such as nanocrystals or lipidic nanoparticles, could be employed to enhance its bioavailability. nih.gov For targeted delivery to specific tissues, the compound could be conjugated to a targeting ligand or encapsulated in a polymer-based system. nih.gov The development of a stable and effective formulation is a critical step in ensuring that the compound reaches its site of action in sufficient concentrations to exert its therapeutic effect.
| Advanced Delivery System | Potential Application for this compound |
| Nanocrystals | Enhancing the dissolution rate and bioavailability of poorly soluble derivatives. nih.gov |
| Polymeric Nanoparticles | Providing controlled release and potential for targeted delivery. |
| Lipid-Based Formulations | Improving oral absorption of lipophilic analogs. |
| Cyclodextrin Inclusion Complexes | Increasing aqueous solubility and stability. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-phenyl-N-propylpiperazine-1-carboxamide with high purity?
- Methodological Answer : The synthesis typically involves coupling a piperazine derivative (e.g., 4-phenylpiperazine) with a propyl isocyanate or carbamoyl chloride under inert conditions (e.g., nitrogen atmosphere). Key parameters include:
- Solvent Selection : Dichloromethane or tetrahydrofuran (THF) for optimal solubility of intermediates .
- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to activate coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Analytical Validation : Confirm identity via H/C NMR (δ 7.2–7.4 ppm for aromatic protons, δ 3.5–4.0 ppm for piperazine carbons) and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
- Methodological Answer : Byproduct formation (e.g., dimerization or incomplete coupling) is minimized by:
- Temperature Control : Maintain 0–5°C during carbamoyl chloride formation to prevent thermal degradation .
- Stoichiometric Precision : Use a 1.2:1 molar ratio of propyl isocyanate to piperazine to ensure complete reaction .
- Real-Time Monitoring : Track reaction progress via thin-layer chromatography (TLC; Rf ~0.5 in ethyl acetate) or in-situ FTIR (disappearance of NCO stretch at ~2250 cm⁻¹) .
Q. What analytical techniques are critical for characterizing structural and physicochemical properties?
- Methodological Answer :
- Structural Confirmation : X-ray crystallography (for solid-state conformation) and 2D NMR (COSY, HSQC) to resolve piperazine ring dynamics and substituent orientation .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO, with quantification via UV-Vis spectroscopy (λmax = 260 nm) .
- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-UV to assess degradation products .
Q. How should researchers design initial pharmacological screening assays for this compound?
- Methodological Answer : Prioritize target-based assays:
- Receptor Binding : Radioligand displacement assays (e.g., H-spiperone for dopamine D2/D3 receptors) at concentrations 1 nM–10 µM .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .
- Cellular Viability : MTT assay in HEK-293 or SH-SY5Y cells to rule out cytotoxicity (IC50 > 50 µM considered safe for further studies) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve target selectivity?
- Methodological Answer :
- Analog Design : Modify the propyl chain (e.g., cyclopropyl or fluorinated analogs) and phenyl substituents (e.g., chloro, methoxy) to probe steric/electronic effects .
- Binding Affinity Mapping : Use molecular docking (AutoDock Vina) with homology models of GPCRs (e.g., serotonin 5-HT1A) and validate via surface plasmon resonance (SPR) .
- Selectivity Profiling : Screen against off-target receptors (e.g., adrenergic α1, histamine H1) to identify structural motifs causing promiscuity .
Q. What experimental strategies address contradictions in reported pharmacological data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Standardized Protocols : Adopt uniform assay conditions (e.g., 37°C, 5% CO₂ for cell-based assays; consistent ATP concentrations in kinase assays) .
- Orthogonal Validation : Confirm activity via electrophysiology (patch-clamp for ion channel targets) or in vivo zebrafish models for CNS penetration .
- Meta-Analysis : Use cheminformatics tools (e.g., ChEMBL data) to compare bioactivity trends across analogs and adjust for assay variability .
Q. How can computational modeling guide the optimization of metabolic stability without compromising potency?
- Methodological Answer :
- Metabolite Prediction : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., piperazine N-oxidation) .
- CYP450 Inhibition : Simulate interactions with CYP3A4/2D6 (DOCK 6) and validate using human liver microsomes (HLM) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG) to enhance solubility and delay hepatic clearance .
Q. What methodologies are recommended for evaluating in vivo efficacy in neurological disorder models?
- Methodological Answer :
- Animal Models : Use murine chronic unpredictable stress (CUS) for antidepressant activity or 6-OHDA-lesioned rats for Parkinson’s disease .
- Dosing Regimen : Oral administration (10–30 mg/kg) with pharmacokinetic profiling (plasma t½, brain-to-plasma ratio via LC-MS/MS) .
- Biomarker Analysis : Quantify BDNF or TNF-α levels in hippocampal tissue via ELISA to correlate efficacy with molecular pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
